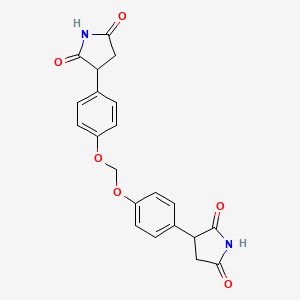![molecular formula C12H17N3O B15213545 N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide CAS No. 63499-89-8](/img/structure/B15213545.png)
N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide is a chemical compound with the molecular formula C12H17N3O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide may involve solvent-free reactions of aryl amines with ethyl cyanoacetate, which is a widely used and economical method . This approach minimizes the use of solvents and reduces the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and acetamide groups play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide: is similar to other cyanoacetamide derivatives, such as N-methyl and N-phenyl cyanoacetamides.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities.
Uniqueness
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63499-89-8 |
|---|---|
Formule moléculaire |
C12H17N3O |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
N-[3-cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide |
InChI |
InChI=1S/C12H17N3O/c1-7(2)5-11-8(3)10(6-13)12(15-11)14-9(4)16/h7,15H,5H2,1-4H3,(H,14,16) |
Clé InChI |
AVUSNMOOBGGDCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1C#N)NC(=O)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


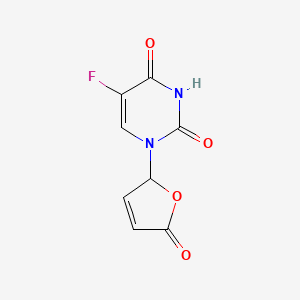
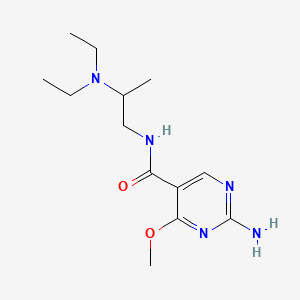
![2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B15213479.png)
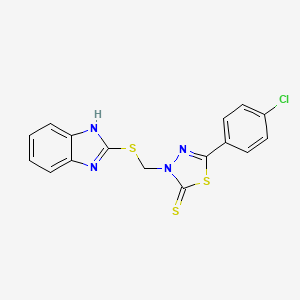


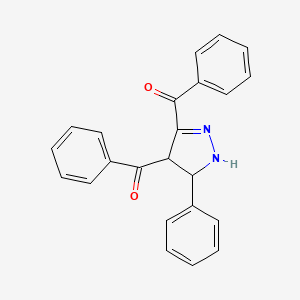
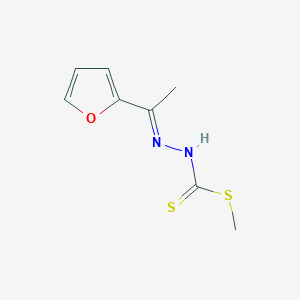
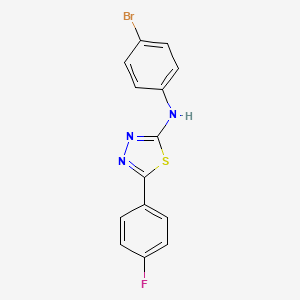
![3-phenyl-2H-imidazo[4,5-d]triazin-4-one](/img/structure/B15213535.png)

![2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B15213537.png)
